3-Chloro-6-fluoro-1H-indole-2-carboxylic acid
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Overview
Description
3-Chloro-6-fluoro-1H-indole-2-carboxylic acid is a fluorinated indole derivative. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities. This compound, with its unique substitution pattern, is of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . The specific conditions for introducing the chloro and fluoro groups can vary, but often involve halogenation reactions using reagents like N-chlorosuccinimide (NCS) and Selectfluor .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including halogenation and carboxylation reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity. For example, palladium-catalyzed decarboxylative reactions have been employed to synthesize similar fluorinated indole derivatives .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-fluoro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce additional substituents onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as N-chlorosuccinimide (NCS) and Selectfluor are used for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
3-Chloro-6-fluoro-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-Chloro-6-fluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its carboxylic acid group can bind to metal ions, forming complexes that exhibit biological activity. These complexes can inhibit enzymes or interact with cellular receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Fluoroindole-2-carboxylic acid: Similar in structure but lacks the chloro substituent.
3-Chloroindole-2-carboxylic acid: Similar but lacks the fluoro substituent.
6-Chloroindole-2-carboxylic acid: Similar but lacks the fluoro substituent.
Uniqueness
3-Chloro-6-fluoro-1H-indole-2-carboxylic acid is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .
Properties
Molecular Formula |
C9H5ClFNO2 |
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Molecular Weight |
213.59 g/mol |
IUPAC Name |
3-chloro-6-fluoro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H5ClFNO2/c10-7-5-2-1-4(11)3-6(5)12-8(7)9(13)14/h1-3,12H,(H,13,14) |
InChI Key |
RIYQPWMDYOZUFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=C2Cl)C(=O)O |
Origin of Product |
United States |
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